molecular formula C16H16N4O4S B11000710 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11000710
M. Wt: 360.4 g/mol
InChI Key: ZWENJFMHGJKTNL-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the quinazolinone and thiazole families. These classes of compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a quinazolinone core with methoxy and methyl substitutions, along with a thiazole ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Methoxylation and Methylation:

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Final Coupling: The final step involves coupling the quinazolinone derivative with the thiazole derivative through an acylation reaction using reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazolinone and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone or thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide is investigated for its potential therapeutic effects. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-2-phenylquinazoline and 6,7-dimethoxy-4-oxoquinazoline.

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-methylthiazole.

Uniqueness

The uniqueness of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide lies in its combined quinazolinone and thiazole structure, which imparts distinct chemical and biological properties. This dual functionality can enhance its interaction with multiple biological targets, potentially leading to more effective therapeutic applications.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4O4S/c1-9-18-11-7-13(24-3)12(23-2)6-10(11)15(22)20(9)8-14(21)19-16-17-4-5-25-16/h4-7H,8H2,1-3H3,(H,17,19,21)

InChI Key

ZWENJFMHGJKTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NC=CS3)OC)OC

Origin of Product

United States

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